

Application Notes and Protocols: Investigating Avotaciclib (BEY1107) in Metastatic Cancer Models

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Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

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Introduction and Mechanism of Action

Avotaciclib (BEY1107) is an orally active, potent, and selective small-molecule inhibitor of **Cyclin-Dependent Kinase 1 (CDK1)** [1] [2] [3]. CDK1, in a complex with Cyclin B, serves as the primary driver of the G2/M phase transition in the cell cycle. Its dysregulation is a hallmark of many cancers, contributing to uncontrolled proliferation and tumor progression [4]. **Avotaciclib** exerts its antitumor effects by selectively inhibiting CDK1 kinase activity, leading to **cell cycle arrest, inhibition of proliferation, and induction of apoptosis** in tumor cells [2].

Emerging evidence underscores CDK1 as a high-value therapeutic target, particularly in aggressive malignancies. Transcriptomic and network analyses have identified CDK1 as a central hub gene whose overexpression is strongly associated with poor prognosis in cancers such as epithelial ovarian cancer [4]. By targeting this key cell cycle regulator, **Avotaciclib** presents a promising strategy for treating advanced cancers, including metastatic pancreatic cancer, non-small cell lung cancer (NSCLC), and glioblastoma, where current treatment options are often limited [1] [5] [2].

Key Properties and Pharmacological Profile of Avotaciclilb

The following table summarizes the core chemical and pharmacological characteristics of **Avotaciclilb** essential for experimental design.

Table 1: Key Properties of **Avotaciclilb**

Property	Specification
Generic Name	Avotaciclilb [1]
Synonyms	BEY1107 [1] [2] [6]
Molecular Formula	C ₁₃ H ₁₁ N ₇ O [1] [2]
Molecular Weight	281.27 g/mol [2]
CAS Number	1983983-41-0 (base); 1983984-01-5 (trihydrochloride) [1] [3]
Mechanism of Action	Potent and selective Cyclin-Dependent Kinase 1 (CDK1) inhibitor [1] [2] [3]
Solubility	DMSO (100 mg/mL); Water (as trihydrochloride salt, 78 mg/mL) [2] [3]
Route of Administration	Oral [2] [3]

Preclinical Experimental Data and Applications

In Vitro Antiproliferative Activity

Avotaciclilb demonstrates potent efficacy in suppressing cancer cell viability. In radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines, a 48-hour treatment with **Avotaciclilb** resulted in significant, dose-dependent inhibition of proliferation [2].

Table 2: In Vitro Efficacy of **Avotaciclib** in Radiotherapy-Resistant NSCLC Cell Lines

Cell Line	EC ₅₀ Value (µM)
H1437R	0.918
H1568R	0.580
H1703R	0.735
H1869R	0.662

Data adapted from MedChemExpress [2].

In Vivo Efficacy in Xenograft Models

In vivo studies utilizing mouse xenograft models have confirmed the antitumor potential of **Avotaciclib**. The compound exhibits significant dose-dependent tumor volume regression in models of locally advanced or metastatic pancreatic cancer [2] [3]. Its oral bioavailability facilitates chronic dosing studies, making it a suitable candidate for long-term efficacy and toxicity assessments.

Clinical Trial Landscape

Avotaciclib is currently under clinical investigation as an antineoplastic agent. The following table outlines its ongoing clinical development.

Table 3: Summary of Active Clinical Trials for **Avotaciclib**

Condition	Phase	Status	Identifier / Reference
Glioblastoma Multiforme (GBM)	I	Recruiting	NCT03579836 [1]
Locally Advanced or Metastatic Pancreatic Cancer	I/II	Recruiting	NCT03579836 [1] [6]

Condition	Phase	Status	Identifier / Reference
Metastatic Colorectal Cancer (CRC)	I/II	Recruiting	NCT03579836 [1] [6]

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT/XTT)

Objective: To determine the concentration-dependent effect of **Avotaciclub** on cancer cell proliferation.

Materials:

- Cancer cell lines of interest (e.g., NSCLC, pancreatic cancer lines)
- **Avotaciclub** stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- 96-well tissue culture plates
- MTT or XTT reagent kit
- Multi-well plate reader

Methodology:

- **Cell Seeding:** Seed cells in 96-well plates at a density of $3-5 \times 10^3$ cells/well in 100 μ L of complete medium. Incubate for 24 hours to allow cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **Avotaciclub** in medium (e.g., 0.1, 1, 2, 4, 8, 16, 32, 64 μ M). Include a DMSO vehicle control (typically $\leq 0.1\%$). Replace the medium in each well with 100 μ L of the treatment solutions. Each concentration should be tested in at least triplicate.
- **Incubation:** Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
- **Viability Measurement:**
 - **MTT Assay:** Add 10 μ L of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Carefully remove the medium and dissolve the formed formazan crystals in 100 μ L of DMSO. Shake the plate gently for 10 minutes.
 - **XTT Assay:** Add 50 μ L of activated XTT solution directly to the cells in 100 μ L of medium and incubate for 2-4 hours.
- **Absorbance Reading:** Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a plate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the half-maximal effective concentration (EC_{50}) [2].

Protocol 2: Apoptosis Analysis via Flow Cytometry

Objective: To quantify **Avotacicl**-induced apoptosis using Annexin V/propidium iodide (PI) staining.

Materials:

- Cells treated with **Avotacicl** and vehicle control
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer
- Flow cytometry tubes
- Flow cytometer

Methodology:

- **Cell Treatment and Harvest:** Treat cells with **Avotacicl** at the EC_{50} and $2x EC_{50}$ concentrations for 24-48 hours. Harvest both adherent and floating cells by gentle trypsinization and combine them.
- **Washing:** Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI). Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Within 1 hour, add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry. Use FITC and PI channels to distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

Protocol 3: In Vivo Efficacy Study in Mouse Xenograft Models

Objective: To evaluate the antitumor efficacy of orally administered **Avotacicl** in a human tumor xenograft model.

Materials:

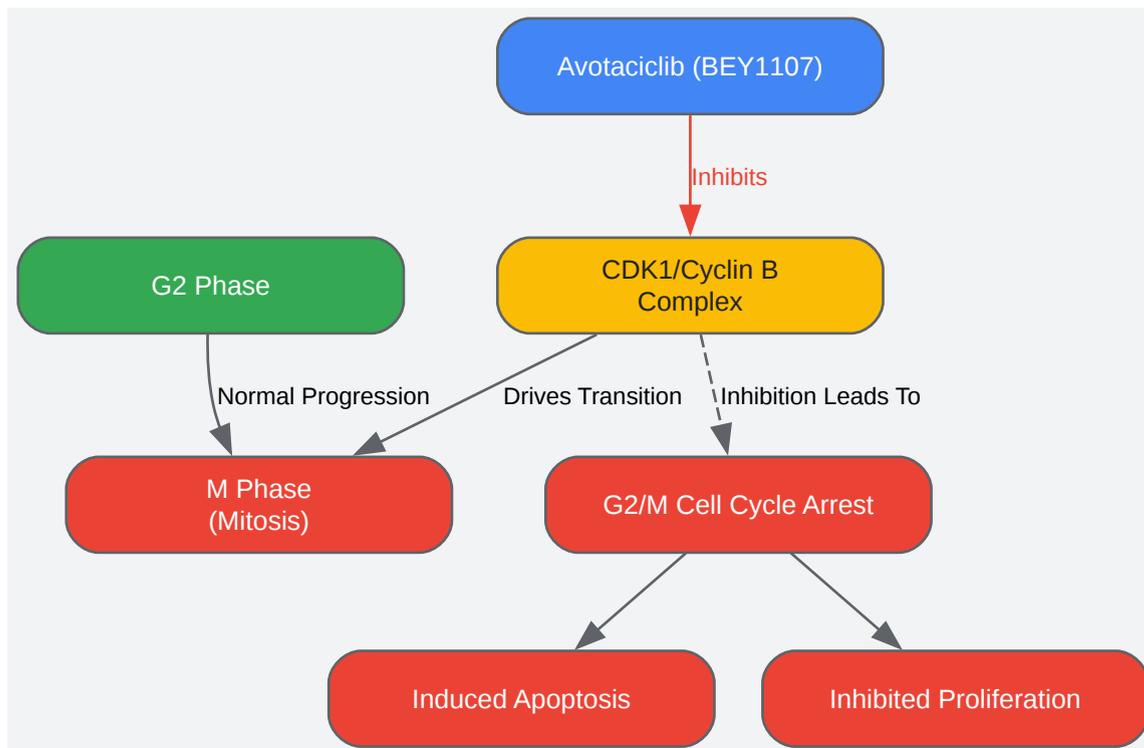
- Immunocompromised mice (e.g., nude mice)
- Cancer cells for xenograft establishment
- **Avotacicl** trihydrochloride (for improved solubility in aqueous vehicles)

- Vehicle (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

Methodology:

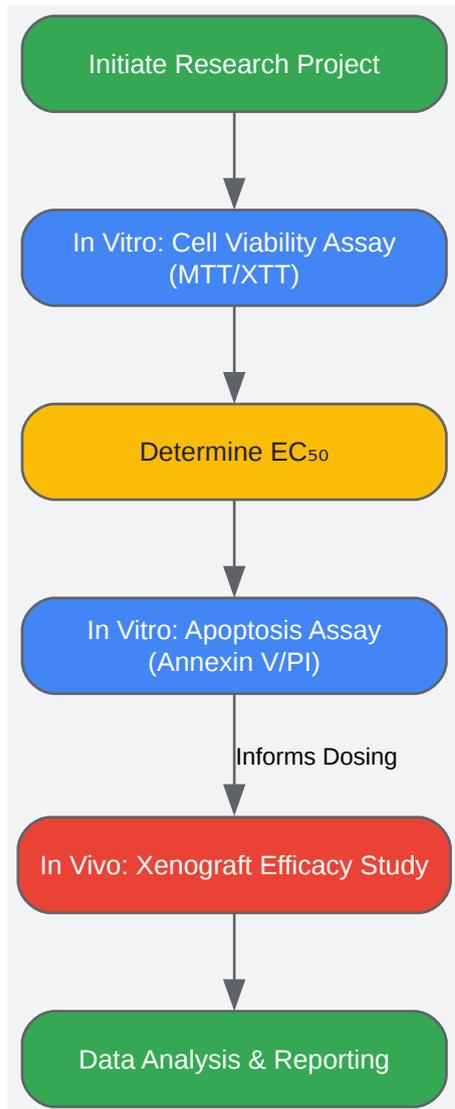
- **Xenograft Establishment:** Subcutaneously inject $5-10 \times 10^6$ cancer cells, suspended in Matrigel, into the flank of mice.
- **Randomization and Dosing:** When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
 - **Treatment Group:** Administer **Avotaciclib** trihydrochloride orally at a predetermined dose (e.g., 50-100 mg/kg) daily via oral gavage.
 - **Control Group:** Administer vehicle only on the same schedule.
- **Tumor Monitoring:** Measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$. Monitor animal body weight as an indicator of systemic toxicity.
- **Endpoint and Analysis:** Continue the study for a predefined period or until tumor burden endpoints are reached. Plot mean tumor volume \pm SEM for each group over time. Statistical significance can be determined using a two-way ANOVA for tumor growth curves [2] [3].

Signaling Pathway and Experimental Workflow



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*Figure 1: Mechanism of Action of **Avotacicl**. **Avotacicl** inhibits the CDK1/Cyclin B complex, preventing the G2/M phase transition and leading to cell cycle arrest, suppressed proliferation, and apoptosis.*



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*Figure 2: Preclinical Experimental Workflow. A recommended sequence for evaluating **Avotacicl**, progressing from in vitro potency and mechanism studies to in vivo efficacy models.*

Discussion and Conclusion

Avotaciclib represents a targeted therapeutic approach with a distinct mechanism of action centered on CDK1 inhibition. Its preclinical profile demonstrates promising antitumor activity through the induction of cell cycle arrest and apoptosis [2]. The ongoing clinical trials for metastatic pancreatic cancer, colorectal cancer, and glioblastoma underscore its potential application in malignancies with high unmet medical need [1] [6].

Researchers should note the differential targeting of **Avotaciclib** compared to approved CDK4/6 inhibitors like abemaciclib, which are established in HR+/HER2- breast cancer [5] [7] [8]. The selective CDK1 inhibition by **Avotaciclib** may offer a therapeutic strategy for tumors reliant on this mitotic kinase, potentially including those resistant to CDK4/6 inhibition [4].

These application notes and protocols provide a foundation for the rigorous preclinical assessment of **Avotaciclib**. As clinical development progresses, correlative studies linking CDK1 inhibition biomarkers to therapeutic response will be crucial for validating its mechanism and identifying responsive patient populations.

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